molecular formula C10H16O2 B1665189 cis-Isoascaridole CAS No. 512-85-6

cis-Isoascaridole

Cat. No.: B1665189
CAS No.: 512-85-6
M. Wt: 168.23 g/mol
InChI Key: MGYMHQJELJYRQS-ZJUUUORDSA-N
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Description

Ascaridole (CAS 512-85-6) is a bicyclic monoterpenoid distinguished by its uncommon endoperoxide bridge, a feature that makes it a compound of significant interest in pharmacological and biochemical research . This colorless liquid (Molecular Weight: 168.23 g/mol) is a key active component found in the essential oils of plants like Dysphania ambrosioides (Mexican tea) and Peumus boldus (Boldo) . Its primary research value lies in its potent antiparasitic properties. Studies have demonstrated that ascaridole is effective against Leishmania species, with its mechanism of action involving intracellular activation via univalent cleavage of the endoperoxide bond . This activation, which can be stimulated by low molecular iron complexes or hemin in the presence of thiol reductants, generates carbon-centered radical intermediates that are cytotoxic to the parasites . This mechanism is a subject of interest in antimalarial research, and the compound also shows notable nematicidal and insecticidal activity . Researchers should note that ascaridole is unstable and can decompose explosively when heated; it is a toxic compound, and its reactivity is closely tied to its peroxide functionality . This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or personal use.

Properties

CAS No.

512-85-6

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

(1S,4S)-1-methyl-4-propan-2-yl-2,3-dioxabicyclo[2.2.2]oct-5-ene

InChI

InChI=1S/C10H16O2/c1-8(2)10-6-4-9(3,5-7-10)11-12-10/h4,6,8H,5,7H2,1-3H3/t9-,10+/m1/s1

InChI Key

MGYMHQJELJYRQS-ZJUUUORDSA-N

Isomeric SMILES

CC(C)[C@]12CC[C@](C=C1)(OO2)C

Canonical SMILES

CC(C)C12CCC(C=C1)(OO2)C

Appearance

Solid powder

boiling_point

112.00 to 115.00 °C. @ 20.00 mm Hg

melting_point

3.3 °C

Other CAS No.

512-85-6

physical_description

Liquid

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Ascaridole;  NSC 406266;  NSC-406266;  NSC406266

Origin of Product

United States

Preparation Methods

Traditional Photooxygenation of α-Terpinene

The most widely documented method for ascaridole synthesis involves the photooxygenation of α-terpinene, a conjugated diene derived from natural sources such as Melaleuca alternifolia (tea tree oil). This reaction exploits the generation of singlet oxygen (¹O₂), a highly reactive species that reacts with α-terpinene to form the endoperoxide structure.

Reaction Conditions and Optimization

  • Photosensitizers : Rose Bengal (RB) is the predominant sensitizer due to its high triplet-state quantum yield (ΦT = 0.76). Alternatives include methylene blue and tetraphenylporphyrin.
  • Light Sources : Early methods used broad-spectrum visible light (λ = 450–600 nm), but recent advancements employ LED arrays (λ = 525 nm) for energy efficiency.
  • Solvents : Ethanol is favored for its green chemistry profile, though dichloromethane and acetonitrile are used in non-polar systems.

Mechanistic Pathway
The reaction proceeds via a concerted [4+2] cycloaddition between ¹O₂ and α-terpinene, forming ascaridole with >90% selectivity under optimal conditions. Side products include p-cymene (from [2+2] cycloaddition) and hydroperoxides (from radical pathways).

Table 1: Comparative Performance of Photooxygenation Methods

Parameter Batch Reactor (Traditional) Continuous Flow (Vortex Reactor)
Residence Time 6–8 hours 2–4 minutes
Conversion (%) 85–90 95–98
Selectivity (%) 88 92
Energy Consumption (kW) 1.2 0.4
Scalability Limited by light penetration High (Taylor flow regimes)

Data sourced from

Enzymatic Biosynthesis Using Iodide Peroxidase

Biological Pathways in Chenopodium ambrosioides

Ascaridole occurs naturally in the volatile oil of Chenopodium ambrosioides (American wormseed), where it is biosynthesized via an iodide peroxidase-catalyzed reaction. This enzyme mediates the oxidation of α-terpinene using hydrogen peroxide (H₂O₂) and iodide (I⁻) as cofactors.

Key Enzymatic Features

  • pH Optimum : Activity peaks at pH 4.0, aligning with the acidic microenvironment of plant vacuoles.
  • Cofactor Dependence : 1 mM NaI and 2.5 mM H₂O₂ are required for maximal activity.
  • Molecular Weight : Gel filtration reveals three peroxidase isoforms (Mr >1,000,000; 62,000; 45,000), suggesting glycosylation or quaternary structures.

Racemic Product Formation
Natural ascaridole from C. ambrosioides and Peumus boldus is racemic, indicating a non-stereoselective enzymatic mechanism. This contrasts with synthetic routes that may yield enantiomeric excess under chiral induction.

Chemical Synthesis and Industrial Scalability

Early Synthetic Approaches (Pre-1950s)

The FR1013491A patent (1948) describes a synthetic route using iodine-mediated cyclization of terpene precursors. Though obsolete, this method laid groundwork for modern peroxide transfer reactions.

Continuous-Flow Photoreactors

Recent innovations focus on LED-driven microreactors with immobilized photosensitizers. For example:

  • Polymer Colloid Supports : Rose Bengal-anchored poly(N-vinylcaprolactam-co-vinyl acetate) microgels (VBRB@MG) enable slurry-phase reactions with 95% conversion and minimal photobleaching.
  • Vortex Reactors : Taylor vortices enhance gas-liquid mass transfer, reducing residence times to <5 minutes.

Table 2: Optimization of Continuous-Flow Parameters

Variable Effect on Ascaridole Yield
LED Wavelength (nm) 525 nm optimal for RB
Oxygen Partial Pressure >1.5 bar improves yield
Flow Rate (mL/min) 0.5–2.0 ideal for mixing
Temperature (°C) 25–30 (no thermal runaway)

Data sourced from

Chemical Reactions Analysis

Thermal Decomposition

Ascaridole undergoes violent decomposition when heated above 130°C , emitting carbon dioxide, water vapor, and soot . This instability is characteristic of low molecular weight organic peroxides.

Key Observations:

  • Temperature Threshold: Decomposition accelerates rapidly above 130°C, with reports of explosive outcomes in large quantities .

  • Products: The reaction generates carbon dioxide and water vapor, indicating partial oxidation .

Acid-Catalyzed Reactions

Ascaridole reacts vigorously with sulfuric acid, leading to the formation of cymene (a monoterpene). The reaction pathway involves cleavage of the peroxide bridge .

Reaction ConditionsProductsNotes
Sulfuric acidCymenePotential for explosive decomposition if uncontrolled
Zinc powder + acetic acidCymeneReduction of the peroxide group

Reduction Reactions

Reduction with zinc powder and acetic acid converts ascaridole into cymene, highlighting the reactivity of its peroxide bridge . This reaction is analogous to acid-catalyzed pathways but uses reductive conditions.

Biological and Antimicrobial Activity

While not a direct chemical reaction, the peroxide group in ascaridole is critical for its antimalarial and anthelmintic properties. For example, its efficacy against Plasmodium falciparum depends on the intact peroxide structure, as epoxide analogs (e.g., cineol) show no activity .

Stability and Hazard Profile

Ascaridole’s instability under heat or acidic conditions makes it hazardous to handle in bulk. Its decomposition emits toxic fumes, and improper storage or heating can lead to deflagration .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Isoascaridole Isomers

  • Molecular Formula : C₁₀H₁₆O₂ (same as ascaridole).
  • Structural Differences : Positional isomerism in the endoperoxide ring (e.g., cis-isoascaridole, cis-ascaridole) .
  • Sources: Co-occur with ascaridole in Chenopodium spp. but at lower concentrations (1–6.4%) .
  • Bioactivity: Limited data, but hypothesized to share antiparasitic properties due to structural similarity. However, reduced potency compared to ascaridole .

Ascaridole Epoxide

  • Molecular Formula : C₁₀H₁₆O₃ (additional epoxide group).
  • Structural Features : A tricyclic structure with an epoxide ring replacing the peroxide bridge .

Comparison with Functionally Similar Compounds

α-Terpinene

  • Molecular Formula : C₁₀H₁₆.
  • Role : Biosynthetic precursor to ascaridole, constituting up to 17.67% of C. ambrosioides essential oil .
  • Bioactivity : Antimicrobial but lacks antiparasitic activity. Acts synergistically with ascaridole in essential oils .

p-Cymene

  • Molecular Formula : C₁₀H₁₄.
  • Role : Major component (29.95%) in C. ambrosioides oil, structurally unrelated but co-extracted with ascaridole .
  • Bioactivity : Broad-spectrum antimicrobial; enhances membrane permeability for other compounds .

Bornylene

  • Molecular Formula : C₁₀H₁₆.
  • Role: Minor constituent (20.74%) in C. ambrosioides oil .

Data Table: Comparative Analysis of Ascaridole and Analogous Compounds

Compound Molecular Formula Molecular Weight (g/mol) Source Key Bioactivities Stability Considerations
Ascaridole C₁₀H₁₆O₂ 168.23 Chenopodium spp. Antinematodal, anticancer, antileishmanial Heat- and light-sensitive peroxide
This compound C₁₀H₁₆O₂ 168.23 Chenopodium spp. Hypothesized antiparasitic Less studied; similar instability
Ascaridole Epoxide C₁₀H₁₆O₃ 184.23 Synthetic derivatives Inferred oxidative reactivity Epoxide group may enhance stability
α-Terpinene C₁₀H₁₆ 136.23 Chenopodium spp. Antimicrobial precursor Oxidizes readily to ascaridole
p-Cymene C₁₀H₁₄ 134.22 Chenopodium spp. Antimicrobial, membrane permeabilizer Stable; non-reactive hydrocarbon

Key Research Findings

  • Structural vs. Functional Activity: Ascaridole’s peroxide bridge is critical for antiparasitic activity, absent in non-peroxide analogs like p-cymene .
  • Synergistic Effects : C. ambrosioides essential oil’s antibacterial efficacy (MIC 10–100 µg/mL) arises from combined action of ascaridole, p-cymene, and α-terpinene .
  • Biosynthetic Insights : Enzymatic conversion of α-terpinene to ascaridole is pH-dependent (optimal at pH 4.0) and inhibited by catalase, highlighting redox sensitivity .

Biological Activity

Ascaridole, a monoterpenoid derived from the plant Chenopodium ambrosioides, exhibits a range of biological activities that have garnered significant interest in medicinal research. This article explores the various pharmacological effects of ascaridole, including its antitumor, anti-parasitic, anti-inflammatory, and sedative properties.

Chemical Structure and Properties

Ascaridole is characterized as a peroxy monoterpenoid with the following chemical structure:

C10H14O2\text{C}_{10}\text{H}_{14}\text{O}_2

It is poorly soluble in water but can be effectively extracted from plant sources using organic solvents like hexane .

Antitumor Activity

Ascaridole has demonstrated notable anticancer properties in various studies. Key findings include:

  • In Vitro Studies : Ascaridole showed cytotoxic effects against several tumor cell lines, including MDA-MB-231 (breast cancer), HL60 (leukemia), and CCRF-CEM (lymphoblastic leukemia) .
  • In Vivo Studies : In a murine model of sarcoma 180, ascaridole exhibited significant antitumor activity, suggesting its potential as an effective treatment for certain cancers .
  • Mechanism of Action : Molecular docking studies indicate that ascaridole interacts with important cellular targets such as topoisomerase I and II, which are crucial for DNA replication and repair .

Table 1: Summary of Antitumor Activity Studies on Ascaridole

Study TypeCell Lines TestedObserved Effect
In VitroMDA-MB-231Cytotoxicity
In VitroHL60Cytotoxicity
In VitroCCRF-CEMCytotoxicity
In VivoSarcoma 180Tumor inhibition

Anti-Parasitic Activity

Ascaridole has shown effectiveness against various parasites:

  • Leishmaniasis : In studies involving BALB/c mice infected with Leishmania amazonensis, ascaridole exhibited significant anti-leishmanial activity when used in combination with other compounds like carvacrol .
  • Trypanosomiasis : Ascaridole demonstrated activity against Trypanosoma cruzi, the causative agent of Chagas disease, indicating its potential use in treating parasitic infections .

Anti-Inflammatory and Analgesic Effects

Research has highlighted the anti-inflammatory properties of ascaridole:

  • Mechanism : Ascaridole's interaction with NMDA receptors has been linked to its analgesic effects, reducing pain and inflammation in models of osteoarthritis .
  • Experimental Evidence : In carrageenan-induced paw edema models, ascaridole showed comparable efficacy to standard anti-inflammatory drugs like piroxicam .

Sedative Effects

Recent studies have explored the sedative properties of ascaridole:

  • CNS Activity : Ascaridole significantly decreased locomotor activity in caffeine-treated mice by more than 50%, indicating its potential as a natural sedative .
  • GABAergic System : The sedative effects are mediated through the GABAergic system, enhancing sleep duration without impairing motor coordination in animal models .

Case Studies and Clinical Relevance

A notable case study highlighted an irritant reaction to ascaridole in patients sensitive to tea tree oil. This suggests that while ascaridole has therapeutic potential, it may also pose risks for allergic reactions or skin irritation in some individuals .

Q & A

Basic: What enzymatic pathways are involved in the biosynthesis of ascaridole in plants, and how can they be experimentally validated?

Methodological Answer:
Ascaridole biosynthesis occurs via iodide peroxidase-catalyzed oxidation of α-terpinene, as demonstrated in Chenopodium ambrosioides. To validate this pathway:

  • Enzyme Isolation : Homogenize plant tissues and purify soluble peroxidases using column chromatography .
  • In Vitro Assays : Incubate α-terpinene with isolated enzymes, H₂O₂ (2.5 mM), and NaI (1 mM) at pH 4.0. Monitor reaction progress via GC-MS to confirm ascaridole formation .
  • Inhibition Studies : Add catalase or cyanide to suppress peroxidase activity and observe reduced product yield .

Advanced: What experimental challenges arise when synthesizing or isolating ascaridole due to its peroxide instability, and how can these be mitigated?

Methodological Answer:
Ascaridole’s bridging peroxide group makes it heat- and acid-sensitive. Mitigation strategies include:

  • Low-Temperature Synthesis : Perform reactions under 25°C using inert atmospheres (N₂/Ar) to prevent thermal decomposition .
  • Spectroscopic Monitoring : Use real-time NMR or FTIR to detect early signs of degradation (e.g., peroxide bond cleavage) .
  • Stabilization : Add radical scavengers (e.g., BHT) during storage to inhibit autoxidation .

Basic: Which spectroscopic techniques are most effective for characterizing ascaridole’s structure, and what key data points should researchers prioritize?

Methodological Answer:

  • NMR : Prioritize ¹H-NMR signals for peroxide protons (δ 4.5–5.5 ppm) and ¹³C-NMR for quaternary carbons in the bicyclic framework .
  • Mass Spectrometry : Look for molecular ion peaks at m/z 168 (M⁺) and fragmentation patterns indicative of peroxide cleavage .
  • IR Spectroscopy : Identify O-O stretching vibrations near 800–850 cm⁻¹ .

Advanced: How can researchers address the challenges of crystallizing ascaridole for X-ray diffraction studies, given its reactive peroxide group?

Methodological Answer:

  • Cryocrystallography : Grow crystals at sub-zero temperatures (-50°C) to minimize thermal motion and degradation .
  • Synchrotron Radiation : Use high-intensity X-ray sources to collect data rapidly before sample decay .
  • Computational Modeling : Supplement experimental data with DFT calculations to validate bond angles and torsional strain in the peroxide ring .

Basic: What experimental design principles should guide studies on ascaridole’s reactivity with biological macromolecules?

Methodological Answer:

  • Controlled Variables : Maintain consistent pH (4.0–7.4), temperature (25–37°C), and ionic strength to mimic physiological conditions .
  • Kinetic Studies : Use stopped-flow spectroscopy to measure reaction rates between ascaridole and thiol-containing proteins (e.g., glutathione) .
  • Negative Controls : Include assays with decomposed ascaridole to distinguish peroxide-specific effects .

Advanced: How can researchers resolve contradictions in reported data on ascaridole’s photodegradation products?

Methodological Answer:

  • Multi-Method Analysis : Compare GC-MS, HPLC, and LC-UV data to identify iso-ascaridole and p-mentha-1,3-diene as primary photoproducts .
  • Wavelength-Dependent Studies : Conduct photolysis at 185 nm vs. 354 nm to isolate degradation pathways (e.g., peroxide cleavage vs. ring rearrangement) .
  • Quantum Yield Calculations : Quantify photodegradation efficiency under varying light intensities to reconcile disparate kinetic data .

Basic: What steps ensure reproducibility when replicating ascaridole-related experiments from literature?

Methodological Answer:

  • Protocol Optimization : Adjust solvent systems (e.g., Et₂O vs. hexane) to match reported polarity indices .
  • Raw Data Archiving : Share unprocessed NMR/MS files via repositories like Zenodo for independent validation .
  • Peer Review : Collaborate with original authors to clarify ambiguous methodology (e.g., enzyme purification steps) .

Advanced: How should researchers approach systematic reviews of ascaridole’s pharmacological effects amid conflicting preclinical data?

Methodological Answer:

  • Risk of Bias Assessment : Use GRADE criteria to evaluate study quality, prioritizing blinded, dose-response designs .
  • Meta-Regression : Analyze covariates (e.g., plant extraction methods, purity thresholds >95%) to explain heterogeneity in efficacy outcomes .
  • Delphi Consensus : Convene experts to resolve discrepancies in mechanistic hypotheses (e.g., oxidative stress vs. direct protein binding) .

Basic: How can the PICO framework be applied to design clinical studies on ascaridole’s anthelmintic properties?

Methodological Answer:

  • Population (P) : Define target organisms (e.g., Ascaris lumbricoides L3 larvae).
  • Intervention (I) : Standardize ascaridole doses (e.g., 10–100 µg/mL in vitro).
  • Comparison (C) : Use albendazole as a positive control.
  • Outcome (O) : Measure larval motility inhibition via microscopy .

Advanced: What methodologies are suitable for studying ascaridole’s synergistic interactions with other terpenes in essential oils?

Methodological Answer:

  • Isobolographic Analysis : Calculate combination indices (CI) for ascaridole + α-terpinene at fixed molar ratios to classify synergy (CI < 1) .
  • Transcriptomic Profiling : Use RNA-seq to identify gene networks upregulated in synergistic treatments (e.g., oxidative stress response pathways) .
  • Molecular Dynamics : Simulate binding affinities between ascaridole and membrane-bound targets (e.g., ATPases) to predict cooperative effects .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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